2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide.
-
Step 1: Formation of Acyl Chloride
Reagents: 4-methylbenzoyl chloride, triethylamine
Conditions: Room temperature, inert atmosphere
:Reaction: 4-methylbenzoic acid+thionyl chloride→4-methylbenzoyl chloride+SO2+HCl
-
Step 2: Formation of Acetamide
Reagents: 4-chloroaniline, 4-methylbenzoyl chloride, triethylamine
:Reaction: 4-chloroaniline+4-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH) or other strong bases
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid
Reduction: Formation of 4-chloroaniline
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, influencing their activity. The acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-phenylacetamide
- 2-(4-methylphenyl)-N-phenylacetamide
- 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide exhibits unique reactivity due to the presence of both chlorophenyl and methylphenyl groups. This dual functionality allows for a broader range of chemical transformations and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-2-8-14(9-3-11)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
GGBQGOXIYILKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.